![molecular formula C15H20Cl2N2O B4796239 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4796239.png)
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide
Übersicht
Beschreibung
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide, also known as ABT-089, is a chemical compound that belongs to the class of benzamide derivatives. It was first synthesized in the late 1990s by Abbott Laboratories and has since been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Wirkmechanismus
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide acts as a selective agonist of the alpha-4-beta-2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of cognitive function, and its activation has been shown to improve memory and attention in animal models. 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide's selectivity for this receptor subtype makes it a promising candidate for the treatment of cognitive disorders.
Biochemical and Physiological Effects:
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in animal models. These effects are thought to be responsible for its cognitive-enhancing properties. 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other cognitive-enhancing drugs such as amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide's selectivity for the alpha-4-beta-2 nAChR makes it a useful tool for studying the role of this receptor subtype in cognitive function. However, its effects on other neurotransmitter systems may complicate the interpretation of experimental results. Additionally, its low solubility in water may make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide. One area of interest is the development of more potent and selective analogs of the compound that could be used as therapeutic agents for cognitive disorders. Another area of interest is the investigation of the molecular mechanisms underlying 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide's effects on neurotransmitter release and cognitive function. Finally, 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide's potential as a treatment for other neurological and psychiatric disorders such as depression and anxiety should be explored.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential use in treating cognitive disorders. In preclinical studies, it has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and ADHD. It has also been shown to have potential as an antipsychotic agent in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(1-propylpiperidin-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-2-7-19-8-5-12(6-9-19)18-15(20)13-10-11(16)3-4-14(13)17/h3-4,10,12H,2,5-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVACTMIMBRPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.